2-(Bromomethyl)-4-methylthiophene

Catalog No.
S13460893
CAS No.
M.F
C6H7BrS
M. Wt
191.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-4-methylthiophene

Product Name

2-(Bromomethyl)-4-methylthiophene

IUPAC Name

2-(bromomethyl)-4-methylthiophene

Molecular Formula

C6H7BrS

Molecular Weight

191.09 g/mol

InChI

InChI=1S/C6H7BrS/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3

InChI Key

UKNVKPMNKQEJOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)CBr

2-(Bromomethyl)-4-methylthiophene is an organic compound characterized by the presence of a bromomethyl group attached to a thiophene ring that also contains a methyl substituent. Its molecular formula is C6H6BrSC_6H_6BrS, with a molecular weight of approximately 201.08 g/mol. The compound features a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties and reactivity.

The structure of 2-(bromomethyl)-4-methylthiophene can be visualized as follows:

  • Thiophene Ring: A five-membered ring consisting of four carbon atoms and one sulfur atom.
  • Bromomethyl Group: A bromine atom attached to a methylene (-CH2-) group, which is further connected to the thiophene.
  • Methyl Group: A methyl (-CH3) group located at the 4-position of the thiophene ring.

This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Due to the presence of both the bromomethyl and methyl groups. Key reactions include:

  • Suzuki Coupling Reactions: This compound can undergo Suzuki cross-coupling reactions with aryl boronic acids, leading to the formation of biaryl compounds. The bromine atom serves as a leaving group, facilitating the formation of carbon-carbon bonds .
  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, allowing for the synthesis of various derivatives .
  • Electrophilic Aromatic Substitution: The methyl group on the thiophene ring can direct electrophilic substitution reactions, enabling further functionalization at specific positions on the aromatic system.

Research into the biological activity of 2-(bromomethyl)-4-methylthiophene has shown potential for various pharmacological effects. Compounds containing thiophene rings are known for their diverse biological activities, including:

  • Antimicrobial Properties: Thiophenes have been studied for their ability to inhibit bacterial growth.
  • Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation in anticancer drug development .
  • Anti-inflammatory Effects: Certain thiophene derivatives have shown promise in reducing inflammation in biological models.

The synthesis of 2-(bromomethyl)-4-methylthiophene typically involves several steps:

  • Bromination of Methylthiophene: The starting material, 2-methylthiophene, is subjected to bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄). This reaction yields 2-bromo-4-methylthiophene as an intermediate .
    2 Methylthiophene+NBS2 Bromo 4 methylthiophene\text{2 Methylthiophene}+\text{NBS}\rightarrow \text{2 Bromo 4 methylthiophene}
  • Bromomethylation Reaction: The bromomethyl group can be introduced through a reaction involving formaldehyde and hydrobromic acid or via other methods that provide a bromomethyl substituent .
  • Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

2-(Bromomethyl)-4-methylthiophene has several applications in organic chemistry and materials science:

  • Building Block in Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Compounds containing thiophene units are used in the development of conductive polymers and organic electronics due to their electronic properties.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications in treating various diseases.

Several compounds share structural similarities with 2-(bromomethyl)-4-methylthiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-3-methylthiopheneBromine at position 2; methyl at position 3Different substitution pattern affecting reactivity
5-Bromo-2-methylthiopheneBromine at position 5; methyl at position 2Potentially different biological activity
2-(Chloromethyl)-4-methylthiopheneChlorine instead of bromineMay exhibit different reactivity due to halogen differences

These compounds highlight the versatility of thiophenes in synthetic chemistry while demonstrating how slight variations in substitution can lead to significant differences in chemical behavior and biological activity.

Thiophene derivatives emerged as pivotal entities in organic chemistry following Viktor Meyer’s 1882 isolation of thiophene from benzene. Early research focused on their aromaticity and substitution patterns, which mirrored benzene but with distinct electronic properties due to sulfur’s electronegativity. By the mid-20th century, thiophenes became integral to petroleum refining, where hydrodesulfurization processes removed sulfur-containing compounds to meet fuel standards.

The therapeutic potential of thiophene derivatives gained traction in the 1970s with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like suprofen and antimicrobial agents such as ticaconazole. These discoveries underscored the pharmacophoric utility of the thiophene ring, driven by its ability to engage in π-π stacking and hydrogen bonding with biological targets. Concurrently, materials science leveraged thiophene’s conjugated structure for conductive polymers, exemplified by poly(thiophene) derivatives in organic electronics.

Structural Significance of Bromomethyl and Methyl Substituents in Heterocyclic Systems

The bromomethyl and methyl groups on 2-(bromomethyl)-4-methylthiophene impart distinct electronic and steric effects that govern reactivity and applications:

Electronic Modulation

  • Bromomethyl Group: The electron-withdrawing bromine atom polarizes the C–Br bond, facilitating nucleophilic substitution (S~N~2) or elimination reactions. This group also serves as a precursor for Suzuki-Miyaura cross-couplings, enabling aryl-alkyl bond formation.
  • Methyl Group: As an electron-donating substituent, the methyl group enhances the electron density of the thiophene ring, stabilizing intermediates in electrophilic aromatic substitution (EAS) reactions.

Steric Considerations

  • The methyl group at the 4-position creates steric hindrance, directing incoming electrophiles to the less hindered 5-position. This regioselectivity is critical for synthesizing asymmetrically substituted thiophenes.
SubstituentPositionElectronic EffectReactivity Influence
Bromomethyl2WithdrawingFacilitates nucleophilic substitution
Methyl4DonatingDirects electrophilic attack to C5

This interplay enables precise control over reaction pathways, as demonstrated in the synthesis of ethyl 4-(bromomethyl)thiophene-3-carboxylate, where bromination occurs selectively at the methyl-substituted carbon.

Current Research Trends in Functionalized Thiophene Chemistry

Sustainable Synthesis Methods

Visible-light-induced bromination using HBr/H~2~O~2~ has emerged as an eco-friendly alternative to traditional brominating agents (e.g., N-bromosuccinimide). This method achieves 85–92% yields under ambient conditions, bypassing toxic solvents and high temperatures. The protocol’s scalability was validated in a gram-scale synthesis of relugolix, a gonadotropin-releasing hormone receptor antagonist.

Advanced Material Design

Thiophene end-functionalized oligomers, such as α-thienyl-ω-hydroxyl oligo-(D,L-lactide) (Th-PDLLA), combine thiophene’s photophysical properties with polylactide’s biodegradability. These amphiphilic structures self-assemble into colloidal aggregates, enabling applications in drug delivery and bioimaging.

Pharmaceutical Applications

Thiophene derivatives are explored for multitarget therapies, with recent studies highlighting:

  • Anticancer Activity: Bromomethyl-thiophenes inhibit tubulin polymerization, disrupting mitosis in colorectal carcinoma cells.
  • Antimicrobial Agents: Structural analogs exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting cell wall synthesis enzymes.

Heterocyclic Diversification

Innovative routes to thienothiophenes and benzothiophenes via cycloaddition or ring-closing metatheses have expanded the library of fused thiophene systems. These compounds show enhanced charge transport properties in organic field-effect transistors (OFETs).

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

189.94518 g/mol

Monoisotopic Mass

189.94518 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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